2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-cyclopropyl-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H20N2/c1-10-5-12-6-11(10,2)8-13(7-10)9-3-4-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
MZIKCIAWYHYPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CN(C2)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclopropylamine Derivatives with Diketones or Diesters
-
- Cyclopropylamine or substituted cyclopropylamine derivatives
- Diketones or diesters capable of undergoing condensation and cyclization
-
- Controlled temperature and solvent environment to favor cyclization
- Use of acid or base catalysts depending on precursor reactivity
- Inert atmosphere (nitrogen or argon) to prevent oxidation
-
- Initial condensation between amine and carbonyl groups forms imine or enamine intermediates
- Intramolecular cyclization closes the bicyclic ring system
- Subsequent reduction or rearrangement steps may be required to achieve the octahydro (fully saturated) bicyclic structure
-
- Optimized conditions yield high purity products with yields typically above 80%
- Purification by chromatography or recrystallization is standard
Green Chemistry Approach Using Subcritical Water
-
- Use of subcritical water (water heated under pressure above its boiling point but below critical point) as a green solvent for cyclization and functionalization reactions
- This method reduces the use of organic solvents and hazardous reagents
-
- Octahydropyrrolo[3,4-c]pyrrole derivatives are reacted with functionalizing agents such as benzoyl isothiocyanate in subcritical water at elevated temperatures (~130 °C) and pressures (~30 bar)
- Reaction times are typically 4 hours under stirring
- After reaction, products are extracted with organic solvents and purified
-
- Environmentally friendly
- High yields (82-85% reported for related derivatives)
- Potential for scale-up due to simple reactor setup
Literature-Reported 1,3-Dipolar Cycloaddition
-
- 1,3-dipolar cycloaddition of methyl 2-(diphenylmethyleneamino)acetate with maleimide derivatives
- Forms octahydropyrrolo[3,4-c]pyrrole cores with high regio- and stereoselectivity
-
- Reported yields of 82-85% for related octahydropyrrolo[3,4-c]pyrrole derivatives
-
- This method can be adapted for synthesis of cyclopropyl-substituted derivatives by using appropriate dipolarophiles or substituents
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of cyclopropylamine derivatives with diketones/diesters | Cyclopropylamine derivatives, diketones/diesters | Controlled temperature, inert atmosphere, acid/base catalysis | >80 | Standard synthetic approach; requires purification |
| Subcritical water synthesis (green chemistry) | Octahydropyrrolo[3,4-c]pyrrole derivatives, benzoyl isothiocyanate | 130 °C, 30 bar, 4 h, stirring | 82-85 | Environmentally friendly; scalable |
| 1,3-Dipolar cycloaddition (literature method) | Methyl 2-(diphenylmethyleneamino)acetate, maleimides | Reflux, organic solvent | 82-85 | High regioselectivity; adaptable |
Research Data and Analytical Confirmation
Spectroscopic Characterization:
- NMR (proton and carbon) confirms bicyclic structure and substituent positions
- Mass spectrometry confirms molecular weight and purity
- Infrared spectroscopy identifies functional groups and ring saturation
-
- Column chromatography (e.g., ethyl acetate:hexane mixtures)
- Recrystallization from suitable solvents
-
- Methods reported in multiple independent studies show consistent yields and product purity
- Reaction parameters such as temperature, pressure, and time are critical for reproducibility
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: Similar structure with a tert-butyl group and a carboxylate ester.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Various derivatives with different substituents on the pyrrole ring
Uniqueness
2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Biological Activity
2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a cyclopropyl group and a pyrrolo[3,4-c]pyrrole moiety. Its molecular formula is with a CAS number of 2060059-66-5. The compound's unique structure contributes to its interaction with biological targets.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of pyrrolo[3,4-c]pyrrole exhibit antimicrobial properties. These compounds have been evaluated against several bacterial strains, demonstrating significant inhibitory effects on growth, particularly against Gram-positive bacteria like Staphylococcus aureus.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some research indicates that derivatives of this compound may possess neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cell proliferation and survival.
- Receptor Modulation : There is evidence suggesting that it can interact with neurotransmitter receptors, which may explain its neuroprotective effects.
- Reactive Oxygen Species (ROS) Scavenging : Its potential antioxidant activity could help in reducing ROS levels, thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). It showed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s bicyclic framework requires multi-step synthesis, often involving cyclocondensation or reductive amination. For example, stereoselective routes may use chiral auxiliaries or asymmetric catalysis to control the (3aR,6aS) configuration. Key steps include cyclopropyl group introduction via [2+1] cycloaddition and methyl group alkylation under controlled pH to avoid racemization. Reaction solvents (e.g., THF vs. DMF) and temperature gradients significantly impact diastereomer ratios, as shown in analogous octahydropyrrolo[3,4-c]pyrrole syntheses .
Q. How can researchers validate the structural purity and stereochemistry of this compound post-synthesis?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) to confirm connectivity and NOESY for spatial arrangement of substituents. Chiral HPLC or polarimetry resolves enantiomeric excess, while X-ray crystallography provides absolute configuration verification, as demonstrated for related octahydropyrrolo[3,4-c]pyrrole derivatives . Mass spectrometry (HRMS) ensures molecular integrity against calculated masses.
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how does its stereochemistry affect receptor binding?
- Methodological Answer : The compound’s rigid bicyclic structure mimics peptidic motifs, making it a candidate for G-protein-coupled receptors (GPCRs). For instance, disubstituted octahydropyrrolo[3,4-c]pyrroles are orexin receptor modulators, with the (3aR,6aS) configuration showing 10-fold higher affinity in insomnia models compared to enantiomers. Docking studies and mutagenesis assays can map key interactions (e.g., hydrogen bonding with His³⁵⁰ in OX1R) .
Q. How do electronic and steric effects of the cyclopropyl and methyl groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The cyclopropyl ring’s angle strain enhances electrophilicity at adjacent carbons, enabling nucleophilic ring-opening in cross-coupling reactions. Methyl groups at 3a/6a positions introduce steric hindrance, which can be quantified via DFT calculations (e.g., steric maps) to predict regioselectivity in Pd-catalyzed functionalizations. Experimental validation using kinetic isotopic effects (KIEs) or Hammett plots is advised .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolo[3,4-c]pyrrole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or impurities. Systematic meta-analysis of IC₅₀ values across studies, paired with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays), clarifies structure-activity relationships (SAR). For example, minor substituent changes (cyclopropyl vs. phenyl) in orexin modulators alter lipophilicity (logP) and membrane permeability, affecting in vivo efficacy .
Methodological Challenges & Solutions
Q. What analytical techniques are critical for distinguishing degradation products of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify hydrolytic or oxidative degradation pathways. For instance, cyclopropyl ring-opening under acidic conditions generates linear diamine byproducts, detectable via isotopic labeling (¹⁵N/¹³C). Comparative fragmentation patterns in MSⁿ and NMR tracking of exchangeable protons (e.g., amide NH) further characterize degradants .
Data Contradiction Analysis
Q. Why do some studies report high photostability for pyrrolo[3,4-c]pyrrole derivatives in materials science, while others note rapid degradation?
- Methodological Answer : Divergence stems from substituent effects and matrix interactions. Bulky groups (e.g., tert-butyl) in 3,6-positions reduce π-π stacking, enhancing solid-state photostability. Contrastingly, electron-withdrawing groups (e.g., Cl) in solution increase singlet oxygen susceptibility. UV-vis spectroscopy under standardized light sources (e.g., AM1.5G) and electron paramagnetic resonance (EPR) for radical detection reconcile these differences .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
